molecular formula C40H82N2NaO11S2 B078850 Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate CAS No. 14482-97-4

Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate

Cat. No. B078850
CAS RN: 14482-97-4
M. Wt: 586.8 g/mol
InChI Key: CBRIUKZILXTQDQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate, also known as C12-IM-COOH, is a surfactant that has gained significant attention in scientific research. It is a member of the imidazolium-based ionic liquids family, which has been extensively studied due to their unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate is not fully understood. However, it is believed that Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate interacts with the cell membrane and disrupts its structure, leading to cell death. Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate has also been shown to inhibit the activity of various enzymes and proteins, which may contribute to its biological activity.

Biochemical And Physiological Effects

Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate has antimicrobial activity against various bacteria and fungi. Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.

Advantages And Limitations For Lab Experiments

One of the advantages of using Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate in lab experiments is its stability and solubility in water and organic solvents. Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate is its potential toxicity to cells and organisms. Therefore, careful consideration should be taken when using Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate in biological studies.

Future Directions

There are several future directions for the research of Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to explore its potential applications in environmental remediation and energy storage. In addition, the synthesis and modification of Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate can be further optimized to improve its properties and potential applications.
Conclusion
In conclusion, Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate is an imidazolium-based ionic liquid that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate in various fields.

Synthesis Methods

Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate can be synthesized by the reaction of 1,2-diaminoethane, carboxymethyl cellulose, and 1-dodecyl-3-methylimidazolium chloride in the presence of sodium hydroxide. The reaction mixture is then stirred and heated at 80°C for 24 hours. The resulting product is purified by column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate has been extensively studied for its potential applications in various fields, including catalysis, electrochemistry, and biomedicine. In catalysis, Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate has been used as a surfactant in the synthesis of metal nanoparticles and as a stabilizer in the catalytic reactions. In electrochemistry, Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate has been used as an electrolyte in the electrochemical cells and as a modifier in the electrodes. In biomedicine, Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate has been studied for its antimicrobial, antitumor, and antiviral properties.

properties

CAS RN

14482-97-4

Product Name

Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate

Molecular Formula

C40H82N2NaO11S2

Molecular Weight

586.8 g/mol

IUPAC Name

sodium;dodecyl sulfate;2-[1-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate

InChI

InChI=1S/C16H30N2O3.C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-15-17-10-11-18(15,12-13-19)14-16(20)21;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h19H,2-14H2,1H3;2-12H2,1H3,(H,13,14,15);/q;;+1/p-1

InChI Key

CBRIUKZILXTQDQ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[Na+]

Origin of Product

United States

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